molecular formula C13H11N B11911868 1-(Naphthalen-2-yl)prop-2-yn-1-amine

1-(Naphthalen-2-yl)prop-2-yn-1-amine

Cat. No.: B11911868
M. Wt: 181.23 g/mol
InChI Key: GBSWUFWUETVZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-yl)prop-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and materials science. This compound features a naphthalene ring attached to a prop-2-yn-1-amine group, making it a unique structure with potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-2-yl)prop-2-yn-1-amine can be synthesized through various methods. One common approach involves the copper(II) chloride-catalyzed three-component coupling of cyclohexanone, amines, and alkynes. This reaction is typically carried out under solvent-free conditions at 110°C with 5 mol% of CuCl2 . Another method involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, visible light.

    Cycloaddition: Aqueous alkali, mild heating.

    Substitution: Halides, acetonitrile.

Major Products

    Oxidation: Formylated derivatives.

    Cycloaddition: Naphthoisoindolium salts.

    Substitution: Various substituted naphthalenes.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)prop-2-yn-1-amine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Naphthalen-2-yl)prop-2-yn-1-amine is unique due to its naphthalene ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential neuroprotective effects make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

1-naphthalen-2-ylprop-2-yn-1-amine

InChI

InChI=1S/C13H11N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13H,14H2

InChI Key

GBSWUFWUETVZSK-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.